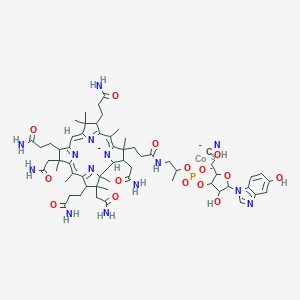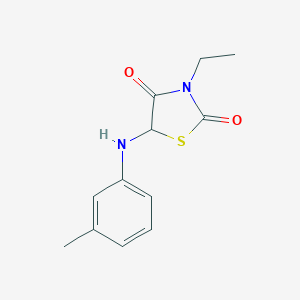
3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione, also known as ETAD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. ETAD is a thiazolidinedione derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of dihydrofolate reductase, which is an enzyme that is essential for the synthesis of DNA, RNA, and proteins. Moreover, this compound has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to increase the level of reactive oxygen species (ROS) in cancer cells, which leads to DNA damage and cell death. This compound has also been found to inhibit the activity of protein kinase B (PKB), which is an enzyme that is involved in cell survival and proliferation. Moreover, this compound has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that is involved in inflammation and immune response.
实验室实验的优点和局限性
3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized in high yields. Moreover, it exhibits a broad range of biological activities, which makes it a versatile compound for various applications. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Moreover, it has low bioavailability, which limits its effectiveness in vivo.
未来方向
There are several future directions for the study of 3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione. One direction is to explore its potential applications in the treatment of various diseases, including cancer, bacterial infections, fungal infections, and viral infections. Another direction is to investigate its mechanism of action in more detail, which will provide insights into its biological activities. Moreover, future studies can focus on developing more efficient synthesis methods for this compound and improving its bioavailability for in vivo applications.
合成方法
3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione can be synthesized through various methods, including the reaction of 3-toluidine with ethyl acetoacetate in the presence of sulfuric acid and sodium acetate, followed by the reaction with thiosemicarbazide. Another method involves the reaction of 3-toluidine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate, followed by the reaction with thiosemicarbazide. These methods have been found to be efficient in producing high yields of this compound.
科学研究应用
3-Ethyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral activities. This compound has been tested against various cancer cell lines and has been found to inhibit cell growth and induce apoptosis. It has also been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. This compound has also been found to exhibit antifungal activity against Candida albicans and Aspergillus niger. Moreover, this compound has been found to exhibit antiviral activity against herpes simplex virus type 1.
属性
分子式 |
C12H14N2O2S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC 名称 |
3-ethyl-5-(3-methylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2S/c1-3-14-11(15)10(17-12(14)16)13-9-6-4-5-8(2)7-9/h4-7,10,13H,3H2,1-2H3 |
InChI 键 |
JHROSONQOSRDLD-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C |
规范 SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




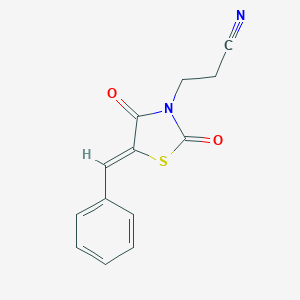
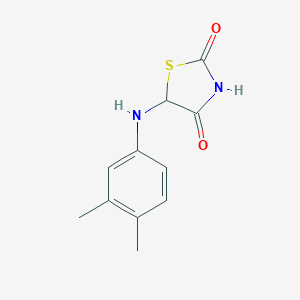
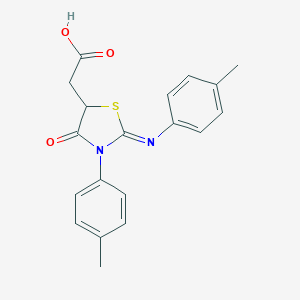
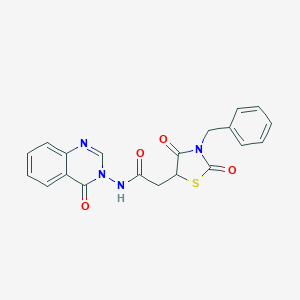
![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)

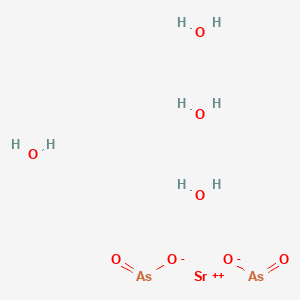
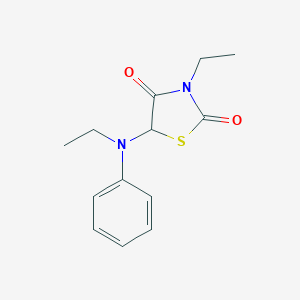


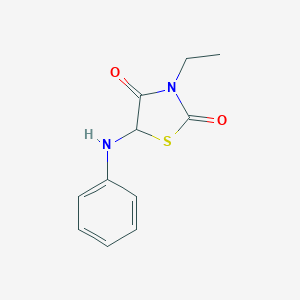
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
